molecular formula C20H16FNOS3 B11643776 2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone

2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone

Cat. No.: B11643776
M. Wt: 401.5 g/mol
InChI Key: DZGOJCXFDPKMJO-UHFFFAOYSA-N
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Description

2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone is a complex organic compound that features a unique combination of quinoline, dithiolo, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dithiolo and fluorophenyl groups. Common reagents and conditions include:

    Reagents: Fluorobenzene, sulfur, dimethylamine, and various catalysts.

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the quinoline ring or the thioxo group.

    Substitution: Electrophilic or nucleophilic substitution on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in materials science, such as in the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism by which 2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting cellular pathways: Leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone: Lacks the fluorine atom on the phenyl ring.

    2-(4,4-dimethyl-1-oxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of the fluorophenyl group and the thioxo group in 2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone may confer unique chemical properties, such as increased lipophilicity or specific electronic effects, which could enhance its biological activity or stability.

Properties

Molecular Formula

C20H16FNOS3

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H16FNOS3/c1-20(2)18-17(19(24)26-25-18)14-5-3-4-6-15(14)22(20)11-16(23)12-7-9-13(21)10-8-12/h3-10H,11H2,1-2H3

InChI Key

DZGOJCXFDPKMJO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1CC(=O)C4=CC=C(C=C4)F)C(=S)SS2)C

Origin of Product

United States

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